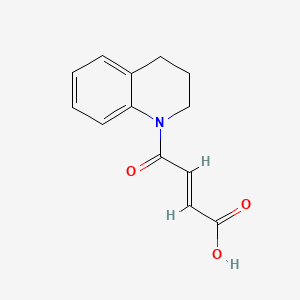

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid, also known as 4-DHBQA, is a quinoline-based organic compound that has recently been studied for its potential applications in a variety of scientific research areas. It has been used in a range of studies due to its unique structure and properties, which have been found to have a range of biochemical and physiological effects.

科学的研究の応用

Chemistry and Biological Activities

Caffeic Acid Derivatives from Salvia miltiorrhiza : Caffeic acid derivatives, including compounds structurally related to "4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid," exhibit a wide range of biological activities. These include antioxidant, anti-ischemia reperfusion, anti-thrombosis, anti-hypertension, anti-fibrosis, antivirus, and antitumor properties. The structural diversity and pronounced biological activities indicate their potential for new drug discovery (Jiang et al., 2005).

Environmental Impact and Sorption Studies

Sorption to Soil and Minerals : Phenoxy herbicides, structurally related to the compound , show significant sorption to soil, organic matter, and minerals. The sorption can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides. This indicates the environmental fate of such compounds and their potential impact when used as herbicides or in other agricultural applications (Werner et al., 2012).

Pharmacological Properties of Related Phenolic Acids

p-Coumaric Acid and Conjugates : The conjugates of p-coumaric acid, which share a phenolic nature with "this compound," have been studied for their biological activities. These include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, and anti-arthritis activities. The high biological activity but low absorption of its conjugates presents a challenge for therapeutic application, suggesting the need for further research to optimize their use (Pei et al., 2016).

Corrosion Inhibition

Quinoline Derivatives as Corrosion Inhibitors : Quinoline and its derivatives, including compounds with structural similarities to the chemical , are recognized for their anticorrosive properties. They form highly stable chelating complexes with surface metallic atoms, indicating their potential applications in protecting metals against corrosion (Verma et al., 2020).

作用機序

Target of Action

The primary targets of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which include 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid, are often biological membrane systems . These compounds have shown significant antioomycete activity against the phytopathogen Pythium recalcitrans .

Mode of Action

The mode of action of these compounds involves the disruption of the biological membrane systems of the target organisms . This disruption can lead to a variety of downstream effects, including the inhibition of essential biochemical processes within the organism .

Biochemical Pathways

It is known that the disruption of biological membrane systems can affect a wide range of cellular processes, including nutrient uptake, waste excretion, and signal transduction .

Result of Action

The result of the action of this compound is the inhibition of the growth of certain pathogens, such as Pythium recalcitrans . This is achieved through the disruption of the organisms’ biological membrane systems, leading to a breakdown in essential cellular processes .

特性

IUPAC Name |

(E)-4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12(7-8-13(16)17)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6-8H,3,5,9H2,(H,16,17)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGATFOXQAAEQZ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2537053.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2537054.png)

![3-Methyl-6-[5-(quinoline-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2537060.png)

![2-(benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2537062.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide](/img/structure/B2537066.png)

![2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde](/img/structure/B2537068.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-ethyl-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2537069.png)

![1-(6-chloro-3-cyanoquinolin-4-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2537070.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2537073.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2537074.png)